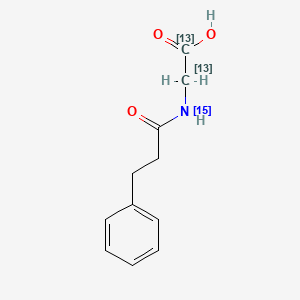
N-(3-Phenylpropionyl)glycine-3C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylpropionyl)glycine-3C2,15N is a biochemical compound used primarily in proteomics research. It is identified by the CAS number 56613-60-6 and has a molecular formula of C9H13NO3 . This compound is a labeled version of N-(3-Phenylpropionyl)glycine, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropionyl)glycine-3C2,15N typically involves the acylation of glycine with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Phenylpropionyl)glycine-3C2,15N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
N-(3-Phenylpropionyl)glycine-3C2,15N has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of N-(3-Phenylpropionyl)glycine-3C2,15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can be used to study enzyme kinetics, receptor binding, and cellular uptake mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Phenylpropionyl)glycine: The unlabeled version of the compound.
N-(3-Phenylpropionyl)alanine: Similar structure but with alanine instead of glycine.
N-(3-Phenylpropionyl)serine: Similar structure but with serine instead of glycine.
Uniqueness
N-(3-Phenylpropionyl)glycine-3C2,15N is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and studying biochemical processes. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
2-(3-phenylpropanoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8+1,11+1,12+1 |
Clé InChI |
YEIQSAXUPKPPBN-CIZOTAAMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC(=O)[15NH][13CH2][13C](=O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)
![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)


![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
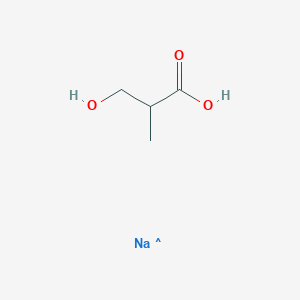
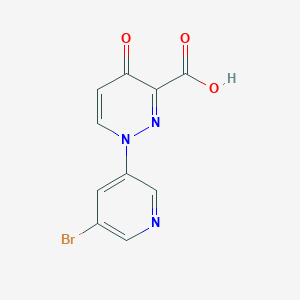
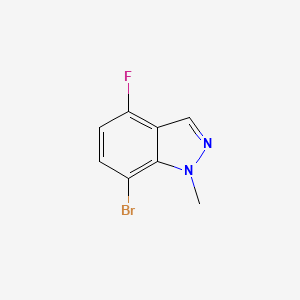
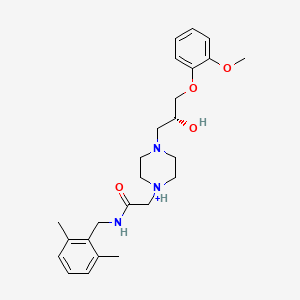
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
